molecular formula C10H12N4O2S B2841335 4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 852933-97-2

4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2841335
CAS RN: 852933-97-2
M. Wt: 252.29
InChI Key: GYBZLEZGUXJYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a type of organic compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a methoxy group (OCH3) and a phenyl group (C6H5) attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of “4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol” is characterized by the presence of a triazole ring, a methoxy group, and a phenyl group . The compound contains a total of 37 bonds, including 22 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), 2 ethers (aromatic), 1 sulfide, and 1 triazole .


Chemical Reactions Analysis

While specific chemical reactions involving “4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol” are not available, it’s known that triazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .

Scientific Research Applications

Corrosion Inhibition

Corrosion Control of Mild Steel

Research indicates that derivatives of 1,2,4-triazole, similar in structure to 4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol, exhibit exceptional performance in inhibiting corrosion of mild steel in acidic environments. These compounds, through adsorption, form protective layers on metal surfaces, significantly reducing corrosion rates. The efficiency of such compounds can reach up to 98%, demonstrating their potential as effective corrosion inhibitors in industrial applications (Bentiss et al., 2009).

Antimicrobial Activities

Synthesis and Antimicrobial Activities

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. Some compounds show promising activities against various microorganisms, indicating potential applications in developing new antimicrobial agents. These findings suggest that by modifying the chemical structure, it might be possible to enhance the antimicrobial efficacy of such compounds (Bektaş et al., 2007).

Anticancer Evaluation

Synthesis and Anticancer Evaluation

Research into triazole derivatives includes the synthesis of compounds with potential anticancer properties. Some of these compounds have been tested against a variety of cancer cell lines, showing promising results that highlight their potential as templates for developing new anticancer drugs. The evaluation involves screening for activity against multiple cancer types, indicating a broad spectrum of anticancer activity (Bekircan et al., 2008).

Physical, Chemical, and Biological Properties

Crystal Structure and Nonlinear Optical Properties

Studies on the crystal structure and spectroscopic properties of 1,2,4-triazole derivatives reveal insights into their stability, electronic, and photophysical properties. Such compounds exhibit interesting luminescent and nonlinear optical properties, making them potential candidates for applications in optical materials and devices. The high stability and unique optical properties suggest their utility in various scientific and technological fields (Nadeem et al., 2017).

properties

IUPAC Name

4-amino-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-15-7-3-2-4-8(5-7)16-6-9-12-13-10(17)14(9)11/h2-5H,6,11H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBZLEZGUXJYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

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